I-AB-Meca - 152918-27-9

I-AB-Meca

Catalog Number: EVT-256907
CAS Number: 152918-27-9
Molecular Formula: C18H20IN7O4
Molecular Weight: 525.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-iodo-4-aminobenzyl-5'-N-methylcarboxamidoadenosine is a derivative of adenosine in which the 5'-hydroxymethyl group is replaced by N-ethylcarboxamido and one of the hydrogens of the exocyclic amino function is substituted by a 3-iodo-4-aminobenzyl group. It is a member of adenosines, an organoiodine compound and a monocarboxylic acid amide. It derives from an adenosine.

AB-MECA (4-aminobenzyl-5'-N-methylcarboxamidoadenosine)

  • Compound Description: AB-MECA is an adenosine A3 receptor agonist. []
  • Relevance: AB-MECA is structurally similar to I-AB-MECA, with the key difference being the absence of the iodine atom on the benzyl ring. Both compounds act as agonists at the A3 adenosine receptor, but I-AB-MECA generally exhibits higher affinity. []
  • Compound Description: IB-MECA is a selective adenosine A3 receptor agonist known for its high potency. [, , ]
  • Relevance: Similar to I-AB-MECA, IB-MECA possesses an iodobenzyl group attached to the N6 position of the adenosine scaffold. The primary structural difference lies in the carboxamide group in IB-MECA compared to the methyluronamide group in I-AB-MECA. Despite this difference, both compounds display high affinity for the A3 adenosine receptor. [, , ]
  • Compound Description: 2Cl-IB-MECA is an adenosine A3 receptor agonist that elicits pertussis toxin-sensitive calcium responses. [] It exhibits a lower potency compared to IB-MECA and I-AB-MECA in inducing calcium signaling. []
  • Relevance: 2Cl-IB-MECA shares a similar structure with IB-MECA and I-AB-MECA, featuring an iodobenzyl group at the N6 position and a methylcarboxamide group at the 5' position of the adenosine core. The addition of a chlorine atom at the 2-position distinguishes it and contributes to its distinct pharmacological profile. []
  • Compound Description: CGS21680 is an adenosine A2A receptor agonist, commonly used as a pharmacological tool compound. []
  • Relevance: While CGS21680 targets the adenosine A2A receptor, in contrast to I-AB-MECA's selectivity for the A3 subtype, it provides a point of comparison for exploring the structure-activity relationship within the adenosine receptor ligand family. []

VUF5574 (N-(2-methoxyphenyl)-N-[2-(3-pyridyl)quinazolin-4-yl]urea)

  • Compound Description: VUF5574 is an A3 adenosine receptor antagonist, effectively blocking calcium responses mediated by the receptor. []
  • Relevance: VUF5574 represents a distinct class of A3 adenosine receptor ligands compared to the nucleoside-based structure of I-AB-MECA. It highlights the possibility of achieving A3 receptor modulation with diverse chemical scaffolds. []

FE@SUPPY

  • Compound Description: FE@SUPPY is a non-radioactive compound designed as an antagonist for the A3 adenosine receptor. [] It served as a precursor for developing the PET tracer [18F]FE@SUPPY. []
  • Relevance: While structurally distinct from I-AB-MECA, FE@SUPPY shares the same target receptor. It underscores the exploration of diverse chemical structures for developing A3 adenosine receptor ligands. []
  • Compound Description: [18F]FE@SUPPY is a PET radiotracer developed for imaging the A3 adenosine receptor. [] It is a radiolabeled analog of FE@SUPPY. []
  • Relevance: This compound exemplifies the development of imaging agents based on A3 adenosine receptor ligands, in contrast to I-AB-MECA, which primarily serves as a pharmacological tool. []
  • Compound Description: [18F]FE@SUPPY:2 is a structural isomer of [18F]FE@SUPPY, also designed as a PET radiotracer for the A3 adenosine receptor. The key difference lies in the position of the radioactive 18F label. []
  • Relevance: The comparison between [18F]FE@SUPPY and [18F]FE@SUPPY:2 demonstrates the impact of subtle structural changes on the properties of A3 adenosine receptor ligands. []

MRS1191

  • Compound Description: MRS1191 is an A3 adenosine receptor antagonist. []
  • Relevance: MRS1191 represents another example of an A3 adenosine receptor antagonist, like VUF5574, contrasting with the agonist activity of I-AB-MECA. It further highlights the exploration of diverse chemical scaffolds for targeting this receptor subtype. []

LUF6000

  • Compound Description: LUF6000 is a 1H-imidazo[4,5-c]quinolin-4-amine derivative that acts as a positive allosteric modulator (PAM) of the human A3 adenosine receptor. [, ] It enhances the efficacy of agonists without significantly affecting their binding affinity. [, ]
  • Relevance: Unlike I-AB-MECA, which directly activates the A3 adenosine receptor, LUF6000 modulates receptor activity allosterically. This highlights the potential for developing drugs that fine-tune A3 receptor signaling through allosteric mechanisms. [, ]

LUF6096

  • Compound Description: LUF6096 is a quinoline derivative and a positive allosteric modulator (PAM) of the A3 adenosine receptor, similar to LUF6000. [] It also displays species-dependent activity, with greater effects observed in canine and rabbit A3 receptors compared to rodent subtypes. []
  • Relevance: LUF6096, alongside LUF6000, exemplifies the growing class of A3 adenosine receptor PAMs, offering a distinct pharmacological approach compared to the direct agonism of I-AB-MECA. []
Overview

I-AB-MECA, or 4-Amino-3-[125I]iodobenzyl-5'-N-methylcarboxamide, is a radiolabeled compound primarily utilized in pharmacological research, particularly in the study of adenosine receptors. It is classified as a selective agonist for the A3 adenosine receptor, which plays a significant role in various physiological processes, including immune response and cardiovascular function. The compound's ability to bind specifically to these receptors makes it a valuable tool for studying their biological functions and potential therapeutic applications.

Synthesis Analysis

The synthesis of I-AB-MECA involves several steps, typically starting with the preparation of a trimethylstannyl precursor. This precursor is then subjected to radioiodination to introduce the iodine-125 isotope, which is crucial for its use in binding assays and imaging studies.

Technical Details

  1. Starting Materials: The synthesis often begins with 2-(4-amino-3-iodobenzyl)-5'-N-methylcarboxamide as the core structure.
  2. Stannylation: The trimethylstannyl intermediate is generated by reacting the starting material with hexamethyltin in anhydrous dioxane at elevated temperatures (70 °C) for a specified duration .
  3. Radioiodination: The stannyl derivative is then treated with iodine in methanol to achieve the desired radiolabeling. The reaction conditions, such as concentration and temperature, are optimized to maximize yield .

The final product is purified using high-performance liquid chromatography (HPLC), ensuring that the radioactive compound is isolated from unreacted materials and byproducts.

Molecular Structure Analysis

The molecular structure of I-AB-MECA can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Structural Data

  • Molecular Formula: C18H21ClIN5O2
  • Molecular Weight: Approximately 536.0823 g/mol .
  • Retention Time in HPLC: I-AB-MECA typically elutes at around 22.1 minutes under specific HPLC conditions .

The compound features an aromatic ring system with an amino group and a carboxamide functional group, contributing to its binding affinity for adenosine receptors.

Chemical Reactions Analysis

I-AB-MECA undergoes several chemical reactions during its synthesis and application:

  1. Stannylation Reaction: The formation of the trimethylstannyl intermediate involves nucleophilic substitution reactions where the stannyl group replaces a leaving group in the precursor.
  2. Radioiodination Reaction: This step involves electrophilic substitution where iodine replaces hydrogen on the aromatic ring, facilitated by the presence of methanol as a solvent .
  3. Purification: Post-synthesis, HPLC is employed to separate I-AB-MECA from other components based on differences in polarity and molecular weight.

These reactions highlight the importance of careful control over reaction conditions to achieve high yields and purity of the final product.

Mechanism of Action

I-AB-MECA acts primarily as an agonist at the A3 adenosine receptor. Upon binding to this receptor, it triggers intracellular signaling pathways that can lead to various physiological effects:

  1. Receptor Activation: Binding of I-AB-MECA to the A3 receptor activates G-proteins associated with the receptor, leading to downstream signaling events.
  2. Physiological Effects: Activation of A3 receptors has been linked to anti-inflammatory effects, modulation of immune responses, and protection against ischemic injury .

The detailed mechanism of action is essential for understanding how I-AB-MECA can be utilized in therapeutic contexts.

Physical and Chemical Properties Analysis

I-AB-MECA exhibits several key physical and chemical properties:

  1. Solubility: The compound is soluble in organic solvents such as methanol and acetonitrile but may have limited solubility in water.
  2. Stability: Stability under different pH conditions and temperatures is crucial for its application in biological studies.
  3. Log P Value: The calculated partition coefficient (cLogP) indicates its lipophilicity or hydrophilicity, which influences its distribution within biological systems .

These properties are critical for assessing the compound's behavior in vivo and its potential effectiveness as a therapeutic agent.

Applications

I-AB-MECA has several scientific applications:

  1. Binding Studies: It serves as a radiolabeled tracer in binding assays to study adenosine receptor interactions.
  2. Imaging Techniques: Due to its radioactive nature, I-AB-MECA can be used in imaging studies to visualize adenosine receptor distribution in tissues.
  3. Pharmacological Research: It aids in understanding the role of A3 adenosine receptors in various diseases, including cancer and cardiovascular disorders.

Properties

CAS Number

152918-27-9

Product Name

I-AB-Meca

IUPAC Name

(2S,3S,4R,5R)-5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide

Molecular Formula

C18H20IN7O4

Molecular Weight

525.3 g/mol

InChI

InChI=1S/C18H20IN7O4/c1-21-17(29)14-12(27)13(28)18(30-14)26-7-25-11-15(23-6-24-16(11)26)22-5-8-2-3-10(20)9(19)4-8/h2-4,6-7,12-14,18,27-28H,5,20H2,1H3,(H,21,29)(H,22,23,24)/t12-,13+,14-,18+/m0/s1

InChI Key

LOGOEBMHHXYBID-MOROJQBDSA-N

SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O

Solubility

Soluble in DMSO

Synonyms

AB-MECA
N(6)-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.